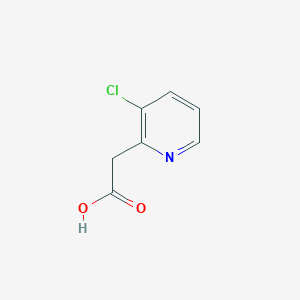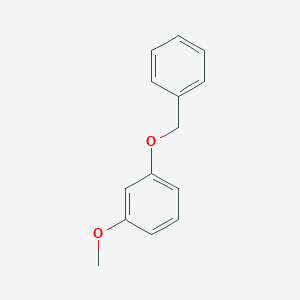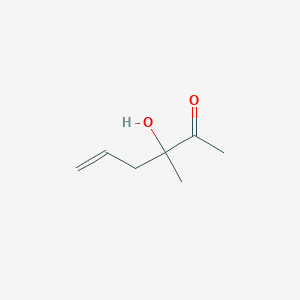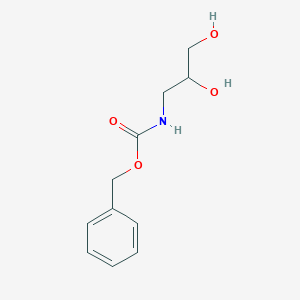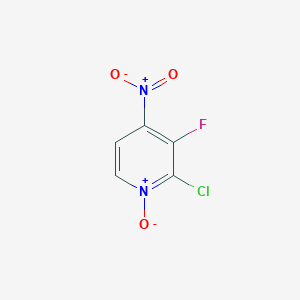
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,6-hexanediol, 1,3-isobenzofurandione and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is a complex compound that consists of multiple functional groups and structural units This compound is notable for its diverse applications in various fields such as chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The reaction is typically carried out in a fluidized bed or fixed bed reactor at high temperatures (320-400°C) to produce phthalic anhydride gas, which is then condensed and purified .
Industrial Production Methods
Industrial production of phthalic anhydride involves the oxidation of o-xylene or naphthalene using vanadium pentoxide as a catalyst. The process includes several steps: catalytic oxidation, condensation, purification, and distillation under reduced pressure . This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid.
Reduction: It can be reduced to form phthalide.
Substitution: It can undergo substitution reactions to form derivatives such as phthalimide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and ammonia for substitution reactions .
Major Products
The major products formed from these reactions include phthalic acid, phthalide, and phthalimide .
科学的研究の応用
2-Benzofuran-1,3-dione and its derivatives have significant applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pigments, and plasticizers.
Biology: Exhibits biological activities such as anti-tumor, antibacterial, and anti-viral properties.
Medicine: Potential therapeutic agents for diseases like hepatitis C and cancer.
Industry: Used in the production of alkyd resins, unsaturated polyester resins, and as a plasticizer.
作用機序
The mechanism of action of 2-Benzofuran-1,3-dione involves its interaction with various molecular targets and pathways. For instance, its anti-tumor activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . The compound’s antibacterial activity is linked to its ability to disrupt bacterial cell walls and inhibit protein synthesis .
類似化合物との比較
2-Benzofuran-1,3-dione can be compared with other similar compounds such as:
Dibenzofuran: An analog with a second fused benzene ring.
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen atom instead of oxygen.
Benzothiophene: An analog with a sulfur atom instead of oxygen.
Isobenzofuran: The isomer with oxygen in the adjacent position.
These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of 2-Benzofuran-1,3-dione.
特性
CAS番号 |
103570-31-6 |
|---|---|
分子式 |
C45H78N2O18 |
分子量 |
935.1 g/mol |
IUPAC名 |
2-benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |
InChI |
InChI=1S/C12H18N2O2.C8H4O3.C6H10O4.C6H14O3.C6H14O2.C5H12O2.C2H6O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7;3-1-2-4/h10H,4-7H2,1-3H3;1-4H;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;7-8H,1-6H2;6-7H,3-4H2,1-2H3;3-4H,1-2H2 |
InChIキー |
HWRFXAYEHLROHU-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.CC(C)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CO)O |
正規SMILES |
CCC(CO)(CO)CO.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.CC(C)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CO)O |
同義語 |
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,6-hexanediol, 1,3-isobenzofurandione and 5-isocyanato-1-(isocyanatomethyl) -1,3,3-trimethylcyclohexane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



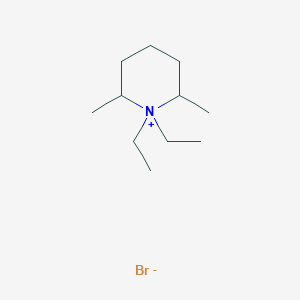
![2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol](/img/structure/B9340.png)
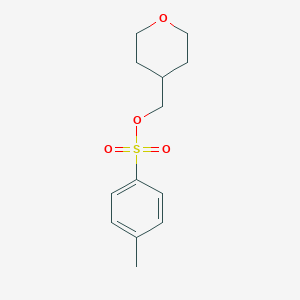
![N-[1-(aminomethyl)butyl]-N,N-dimethylamine](/img/structure/B9342.png)
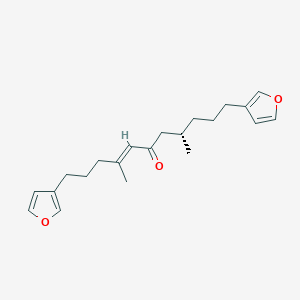
![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)
